molecular formula C17H23NO2 B13052544 Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate

Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate

Cat. No.: B13052544
M. Wt: 273.37 g/mol
InChI Key: GNOYKZWHNOZHQV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate is a sophisticated chemical building block designed for research and development in medicinal chemistry. This compound is built around the 3-azabicyclo[3.1.1]heptane scaffold, a structure recognized as a promising building block for creating novel, conformationally restricted piperidine derivatives . The presence of the 3-benzyl group and the ethyl acetate side chain at the 6-position provides multiple handles for selective chemical derivatization, enabling researchers to explore a diverse chemical space. The bicyclo[3.1.1]heptane core introduces significant structural rigidity, which is valuable for studying structure-activity relationships (SAR) and for designing molecular probes with restricted conformational freedom. Researchers can utilize this intermediate in the synthesis of compound libraries aimed at various biological targets. The ester functional group is particularly versatile, as it can be readily hydrolyzed to a carboxylic acid, reduced to an alcohol, or transformed into other valuable functionalities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a laboratory setting.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate

InChI

InChI=1S/C17H23NO2/c1-2-20-17(19)9-16-14-8-15(16)12-18(11-14)10-13-6-4-3-5-7-13/h3-7,14-16H,2,8-12H2,1H3

InChI Key

GNOYKZWHNOZHQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2CC1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate typically involves a multi-step process. One efficient method includes the two-step synthesis of the intermediate 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one . This intermediate is then further reacted to form the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures the consistency and quality of the product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-yl)acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high efficiency .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Basic Information

  • Chemical Name : Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate
  • CAS Number : 2135336-60-4
  • Molecular Formula : C17H23NO2
  • Molecular Weight : 273.38 g/mol

Structural Characteristics

The compound features a bicyclic structure that allows for diverse chemical modifications, making it a versatile building block for synthesizing various biologically active molecules. The presence of the benzyl group enhances its interaction with biological targets, contributing to its pharmacological potential.

Medicinal Chemistry

This compound serves as a precursor for developing drugs targeting neurological disorders. Its unique structure allows for selective binding to specific receptors, which is crucial in modulating biological activity. Research indicates that derivatives of this compound may exhibit significant activity against various neurological conditions, such as depression and anxiety disorders.

Biological Studies

The compound is utilized in studying enzyme interactions and receptor binding mechanisms. Its ability to selectively bind to certain receptors makes it an important tool for understanding the molecular basis of drug action and the development of new therapeutic agents. Experimental studies have shown that modifications to the bicyclic structure can lead to enhanced biological activity or altered pharmacokinetic properties.

Industrial Applications

In addition to its medicinal uses, this compound is valuable in the synthesis of specialty chemicals. The compound's structural features allow for the creation of various derivatives that can be used in different industrial applications, including the production of agrochemicals and polymer additives.

Case Study 1: Drug Development

A recent study explored the synthesis of novel derivatives of this compound aimed at enhancing neuroprotective effects. The synthesized compounds were evaluated for their ability to inhibit specific enzymes involved in neurodegenerative processes, demonstrating promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Receptor Binding Studies

Another research project focused on the receptor binding affinity of modified derivatives of this compound. By employing radiolabeling techniques, researchers were able to quantify the binding interactions with neurotransmitter receptors, providing insights into how structural variations influence pharmacological activity.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Core Analogs

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
  • Structure : Lacks the ethyl acetate group, featuring a ketone at the 6-position.
  • Molecular Weight : ~245.3 g/mol (estimated).
  • It serves as a precursor for synthesizing the target compound via reduction and esterification .
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl Triazole-Thioacetates
  • Structure : Contains a triazole-thioacetate group instead of an ester and a dimethyl-substituted bicyclic core.
  • Key Differences: The thioester (C-S bond) enhances metabolic stability but reduces electrophilicity compared to the oxygen-based ester in the target compound.

Ethyl Acetate Derivatives with Heterocyclic Cores

Ethyl 2-(2,5-Diphenyl-1H-imidazole-4-yl) Acetate
  • Structure : Imidazole core with phenyl substituents and an ethyl acetate side chain.
  • Molecular Weight : ~322.4 g/mol (estimated).
  • Key Differences: The planar imidazole ring offers π-π stacking interactions, unlike the non-aromatic bicyclic system of the target compound. This structural difference may influence solubility and receptor affinity .
Ethyl 2-[5-(4-Chlorophenyl)-2-phenyl-1H-imidazol-4-yl] Acetate
  • Structure : Chlorophenyl substituent enhances electronegativity.
  • Key Differences : The electron-withdrawing Cl group increases metabolic resistance but may reduce cell permeability compared to the benzyl group in the target compound .

Functional Group Comparisons

Ester vs. Hydrazide Derivatives
  • Example : (5-Substituted-2-oxobenzothiazolin-3-yl)-acetohydrazides.
  • Key Differences : Hydrazides (NH-NH₂ group) exhibit nucleophilic reactivity, enabling Schiff base formation, whereas esters are more electrophilic. This distinction impacts their roles as prodrugs or enzyme inhibitors .

Structural and Functional Data Table

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Properties
Ethyl 2-(3-benzyl-3-azabicyclo[...]acetate Bicyclo[3.1.1]heptane Ester, Benzyl 273.38 Rigid core, moderate polarity
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one Bicyclo[3.1.1]heptane Ketone, Benzyl ~245.3 Higher polarity, precursor role
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate Imidazole Ester, Phenyl ~322.4 Aromatic, π-π interactions
Triazole-thioacetate derivatives Bicyclo[3.1.1]heptene Thioester, Triazole ~400–450 Enhanced metabolic stability

Biological Activity

Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate, with a molecular formula of C17H23NO2 and a molar mass of 273.37 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure, which is characteristic of many biologically active molecules. Its unique structure may contribute to its interaction with biological targets.

PropertyValue
Molecular FormulaC17H23NO2
Molar Mass273.37 g/mol
CAS Number2135336-60-4

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that the compound may also possess similar antimicrobial capabilities due to structural similarities.

Neuroprotective Effects

Given the bicyclic nature of this compound, it may interact with neurotransmitter systems. Compounds with similar structures have been studied for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Synthesis and Characterization
    • The synthesis of this compound involves standard organic reactions that yield high purity products suitable for biological testing.
    • Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.
  • In Vitro Studies
    • A study conducted on structurally related compounds showed promising results in inhibiting bacterial growth with MIC values comparable to standard antibiotics .
    • Another investigation into the anticancer activity revealed that derivatives inhibited cell viability in various cancer cell lines, indicating a need for further exploration into this compound .

Q & A

Q. What are the established synthetic routes for Ethyl 2-(3-benzyl-3-azabicyclo[3.1.1]heptan-6-YL)acetate, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step process starting from cyclobutanone and N,N-bis(methoxymethyl)benzylamine. Key steps include acid-catalyzed ring-opening (e.g., TFA for ketone formation) and purification via flash chromatography using dichloromethane. Yield optimization (e.g., 89% for ketone 1) requires precise control of reaction time, temperature (e.g., 50°C for TFA-mediated deprotection), and stoichiometric ratios. NMR and MS are critical for intermediate validation .

Q. How can structural confirmation of intermediates and final products be achieved using spectroscopic methods?

Methodology :

  • 13C/1H NMR : Assign peaks based on characteristic shifts (e.g., δ 21.40 ppm for cyclobutane CH2; δ 139.54 ppm for aromatic quaternary carbons) .
  • Mass Spectrometry : Confirm molecular ions (e.g., m/z 247 for intermediate 4) .
  • 19F NMR : Used for trifluoromethyl-containing derivatives (e.g., δ -76.81 ppm for CF3 groups) .

Q. What purification techniques are effective for isolating bicyclic intermediates?

Flash chromatography with dichloromethane is standard for ketones like 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one. For polar derivatives (e.g., oximes), adjust eluent polarity or employ recrystallization. Purity is validated via melting point analysis (e.g., 74°C for ketone 1) .

Advanced Research Questions

Q. How do conformational dynamics of the bicyclic core influence reactivity and biological activity?

X-ray crystallography and NMR reveal that the bicyclo[3.1.1]heptane core adopts boat or chair conformations depending on substituents. For example, the benzyl group’s orientation (±synclinal or anticlinal) relative to the nitrogen atom affects intramolecular hydrogen bonding (e.g., N2-H…N1, 2.21 Å) and steric interactions. These dynamics are critical for designing derivatives with enhanced binding affinity .

Q. What strategies resolve contradictions in spectral data during derivative synthesis?

Case Study : Discrepancies in 13C NMR shifts for CF3-substituted derivatives (e.g., δ 72.95 ppm vs. δ 126.87 ppm) arise from electronic effects. Use DEPT experiments to distinguish CH/CH2/CH3 groups and correlate with computational modeling (e.g., DFT for predicting coupling constants) .

Q. How can stereochemical outcomes be controlled during functionalization of the bicyclic scaffold?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2R,5R)-configured ketones) to direct stereoselective additions .
  • Protecting Groups : Boc-protection (e.g., compound 17) prevents racemization during amide bond formation .

Q. What methodologies enable the study of structure-activity relationships (SAR) for medicinal applications?

  • Derivative Libraries : Synthesize analogs (e.g., oximes, trifluoromethyl derivatives) to probe electronic and steric effects .
  • Biological Assays : Pair synthetic data with in vitro testing (e.g., kinase inhibition, metabolic stability) to correlate substituent effects with activity .

Key Considerations for Experimental Design

  • Reaction Scale-Up : Use THF or acetonitrile for solubility; monitor exothermic reactions (e.g., CF3TMS additions) at low temperatures (-5°C) .
  • Troubleshooting Low Yields : Adjust pH during workup (e.g., NaHCO3 for neutralization) to minimize side reactions .
  • Data Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl3) and reference internal standards (TMS/CFCl3) .

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